molecular formula C19H25N3O2 B6078975 2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide

2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B6078975
M. Wt: 327.4 g/mol
InChI Key: RNAPWNPPRWSDNJ-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, a pyrrolidine ring, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the pyrrolidine ring and the ethylphenyl group. Common reagents used in these reactions include ethyl bromide, methylamine, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrrolidine derivatives with varying substituents. Examples include:

  • 2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide
  • 2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of 2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-4-14-8-10-15(11-9-14)20-19(23)22-12-6-7-16(22)18-13(3)21-24-17(18)5-2/h8-11,16H,4-7,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAPWNPPRWSDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCCC2C3=C(ON=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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